molecular formula C15H6F17NO3S B12066439 N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide CAS No. 87988-75-8

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide

Cat. No.: B12066439
CAS No.: 87988-75-8
M. Wt: 603.25 g/mol
InChI Key: MHVUIICWGZEAKG-UHFFFAOYSA-N
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Description

Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- is a specialized organic compound known for its unique chemical structure and properties This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- typically involves the reaction of benzamide with heptadecafluorooctyl sulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-[(trifluoromethyl)sulfonyl]benzamide: A similar compound with a trifluoromethyl group instead of a heptadecafluorooctyl group.

    N-[(pentafluorophenyl)sulfonyl]benzamide: Another related compound with a pentafluorophenyl group.

Uniqueness

Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity, thermal stability, and resistance to chemical degradation, making it suitable for specialized applications in various fields .

Properties

CAS No.

87988-75-8

Molecular Formula

C15H6F17NO3S

Molecular Weight

603.25 g/mol

IUPAC Name

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)benzamide

InChI

InChI=1S/C15H6F17NO3S/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-7(34)6-4-2-1-3-5-6/h1-5H,(H,33,34)

InChI Key

MHVUIICWGZEAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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